2-(2-Chloroethoxy)tetrahydro-2H-pyran

Catalog No.
S1893876
CAS No.
5631-96-9
M.F
C7H13ClO2
M. Wt
164.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Chloroethoxy)tetrahydro-2H-pyran

CAS Number

5631-96-9

Product Name

2-(2-Chloroethoxy)tetrahydro-2H-pyran

IUPAC Name

2-(2-chloroethoxy)oxane

Molecular Formula

C7H13ClO2

Molecular Weight

164.63 g/mol

InChI

InChI=1S/C7H13ClO2/c8-4-6-10-7-3-1-2-5-9-7/h7H,1-6H2

InChI Key

ZVVQFPGYDBUGQB-UHFFFAOYSA-N

SMILES

C1CCOC(C1)OCCCl

Canonical SMILES

C1CCOC(C1)OCCCl

2-(2-Chloroethoxy)tetrahydro-2H-pyran is a chemical compound characterized by its unique structure, which includes a six-membered heterocyclic ring known as a pyran. The molecular formula for this compound is C₇H₁₃ClO, and it features a chloroethoxy substituent at the second position of the tetrahydro-2H-pyran ring. This compound is typically found in a liquid state at room temperature and should be stored in a cool, dark place to maintain stability .

THP's primary mechanism of action involves protecting hydroxyl groups. The ether linkage between THP and the alcohol group prevents it from reacting with other reagents during a synthesis. This allows for selective modification of other functional groups in the molecule. Deprotection techniques then cleave the THP group, regenerating the free hydroxyl group at the desired point in the synthesis.

THP is considered a mild irritant and may cause skin, eye, and respiratory tract irritation upon exposure. It is also flammable and should be handled with appropriate safety precautions, including wearing gloves, eye protection, and working in a well-ventilated area [].

Please Note:

  • The information provided is based on current scientific research and may not be exhaustive.
  • It is crucial to consult the latest safety data sheets (SDS) before handling THP in a laboratory setting.

Building Block for Introducing a Protected Hydroxyethyl Group

-(2-Chloroethoxy)tetrahydro-2H-pyran (2-CTE) is a chemical compound used in organic synthesis as a protecting group for hydroxyl (-OH) functionality. By attaching (protecting) the 2-CTE group to a hydroxyl group, chemists can manipulate other parts of the molecule without affecting the hydroxyl group. Later, the 2-CTE group can be removed under specific conditions to regenerate the free hydroxyl group.

This selective protection strategy is valuable in the synthesis of complex molecules, such as pharmaceuticals and natural products. Studies have shown 2-CTE to be a useful protecting group for hydroxyl groups due to its several advantages:

  • Ease of attachment and removal: The 2-CTE group can be efficiently attached to hydroxyl groups using various methods and can be cleaved under mild acidic or basic conditions [, ].
  • Stability under various reaction conditions: The 2-CTE group is stable under a wide range of reaction conditions commonly used in organic synthesis, making it compatible with many synthetic transformations [, ].

  • Substitution Reactions: The chlorine atom in the compound can be substituted with various nucleophiles, allowing for the formation of different derivatives. This property makes it useful in synthetic organic chemistry.
  • Etherification and Esterification: The compound can undergo etherification reactions, which involve the formation of ethers from alcohols and alkyl halides, as well as esterification reactions that create esters from acids and alcohols .

The synthesis of 2-(2-Chloroethoxy)tetrahydro-2H-pyran can be achieved through several methods:

  • Etherification Reaction: This method involves the reaction of tetrahydro-2H-pyran with chloroethanol in the presence of a base such as sodium hydride to promote the formation of the ether bond.
  • Esterification Reaction: An alternative approach could involve reacting an appropriate acid derivative with tetrahydro-2H-pyran in the presence of a catalyst to facilitate ester formation .
  • General Synthetic Routes: Various synthetic pathways have been documented for related compounds, often involving multiple steps including protection-deprotection strategies and functional group transformations .

2-(2-Chloroethoxy)tetrahydro-2H-pyran serves as an important building block in organic synthesis. Its applications include:

  • Synthesis of Pharmaceuticals: The compound can be used to introduce protected hydroxyethyl groups into larger molecular frameworks.
  • Chemical Intermediates: It acts as an intermediate in the synthesis of other complex organic molecules, particularly those involving heterocyclic structures.

Several compounds share structural similarities with 2-(2-Chloroethoxy)tetrahydro-2H-pyran. Below are some examples:

Compound NameStructural FeaturesUnique Aspects
2-(2-Bromoethoxy)tetrahydro-2H-pyranSimilar ether structure but with bromine instead of chlorinePotential for different reactivity due to bromine's larger size
3-(Chloroethoxy)tetrahydro-2H-pyranChloroethoxy group at a different position on the pyran ringDifferent electronic properties affecting reactivity
4-(Chloroethoxy)tetrahydro-2H-pyranChloroethoxy group at another positionVariability in steric hindrance and electronic effects

The uniqueness of 2-(2-Chloroethoxy)tetrahydro-2H-pyran lies in its specific positioning of the chloroethoxy group, which influences its chemical reactivity and potential applications in synthetic chemistry compared to other similar compounds.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

2-(2-Chloroethoxy)tetrahydro-2H-pyran represents a substituted six-membered heterocyclic ether bearing a chloroethoxy substituent at the 2-position of the tetrahydropyran ring [1] [2]. The systematic International Union of Pure and Applied Chemistry name for this compound is 2-(2-chloroethoxy)oxane, reflecting the modern nomenclature preference for the term "oxane" over the traditional "tetrahydro-2H-pyran" designation [2] [3]. The compound is definitively identified by its Chemical Abstracts Service registry number 5631-96-9, which serves as its unique molecular identifier in chemical databases worldwide [1] [2] [4].

The molecular formula C₇H₁₃ClO₂ indicates the presence of seven carbon atoms, thirteen hydrogen atoms, one chlorine atom, and two oxygen atoms, yielding a molecular weight of 164.63 grams per mole [1] [2] [5]. The structural representation through Simplified Molecular Input Line Entry System notation is ClCCOC1CCCCO1, which unambiguously describes the connectivity pattern of atoms within the molecule [1] [2]. The International Chemical Identifier string InChI=1S/C7H13ClO2/c8-4-6-10-7-3-1-2-5-9-7/h7H,1-6H2 provides a standardized method for representing the molecular structure, while the corresponding International Chemical Identifier key ZVVQFPGYDBUGQB-UHFFFAOYSA-N serves as a fixed-length condensed representation [1] [2] [3].

PropertyValue
International Union of Pure and Applied Chemistry Name2-(2-chloroethoxy)oxane [2]
Alternative Name2-(2-Chloroethoxy)tetrahydro-2H-pyran [1]
Molecular FormulaC₇H₁₃ClO₂ [1] [2]
Molecular Weight164.63 g/mol [1] [2]
Chemical Abstracts Service Registry Number5631-96-9 [1] [2]
PubChem Compound Identifier254951 [2]
Simplified Molecular Input Line Entry SystemClCCOC1CCCCO1 [1] [2]
International Chemical IdentifierInChI=1S/C7H13ClO2/c8-4-6-10-7-3-1-2-5-9-7/h7H,1-6H2 [1] [2]
International Chemical Identifier KeyZVVQFPGYDBUGQB-UHFFFAOYSA-N [1] [2]

The compound exhibits one undefined atom stereocenter, indicating the presence of a chiral carbon atom that can exist in two enantiomeric forms [2]. This stereochemical feature arises from the asymmetric substitution pattern at the 2-position of the tetrahydropyran ring, where the chloroethoxy group creates a stereogenic center [2]. The molecule contains three rotatable bonds, reflecting the conformational flexibility of the chloroethoxy side chain [2]. The topological polar surface area of 18.46 square angstroms indicates moderate polarity, primarily contributed by the two oxygen atoms present in the molecular structure [2].

Molecular Geometry and Conformational Analysis

The tetrahydro-2H-pyran ring system adopts a six-membered saturated heterocyclic structure containing one oxygen atom as the heteroatom [6] [7]. Comprehensive theoretical studies using ab initio methods and density functional theory have established that the chair conformation represents the global minimum energy structure for tetrahydropyran derivatives [6]. The energy difference between the chair conformation and the second most stable 2,5-twist conformer ranges from 5.78 to 6.10 kilocalories per mole, depending on the computational method employed [6].

Conformational analysis reveals that tetrahydro-2H-pyran can exist in multiple ring conformations, including chair, half-chair, sofa, twist, and boat forms [6] [8]. The chair conformation exhibits the lowest energy due to optimal bond angles and minimal steric interactions, while the half-chair conformation serves as the transition state between different chair forms with an energy barrier of approximately 11 kilocalories per mole [6] [9]. The sofa conformations display intermediate energies ranging from 6.0 to 7.0 kilocalories per mole above the chair form, and the boat conformations exhibit energies of 6.2 to 7.2 kilocalories per mole higher than the chair [6].

ConformationRelative Energy (kcal/mol)SymmetryDescription
Chair0.0 (reference) [6]C₁ (with substituents)Most stable conformation with minimal ring strain [6]
Half-Chair~11.0 [6]CsTransition state between chair forms [6] [9]
Sofa~6.0-7.0 [6]CsIntermediate energy conformation [6]
Twist~5.8-6.1 [6]C₂Second most stable after chair [6]
Boat~6.2-7.2 [6]C₂ᵥHigher energy conformation [6]

The 2-(2-chloroethoxy) substituent introduces additional conformational complexity through its flexible ethoxy linkage [2]. The chloroethoxy side chain can adopt various rotational conformations around the carbon-carbon and carbon-oxygen bonds, contributing to the overall conformational landscape of the molecule [2]. The specific gravity of 1.12 grams per cubic centimeter and refractive index of 1.46 reflect the molecular packing and electronic properties associated with the chair conformation of the tetrahydropyran ring [10] [11].

Physical property measurements indicate that 2-(2-chloroethoxy)tetrahydro-2H-pyran exists as a colorless to almost colorless clear liquid at room temperature [10] [11]. The compound exhibits a boiling point of 230.6 degrees Celsius at 760 millimeters of mercury pressure, or 104 degrees Celsius at reduced pressure of 25 millimeters of mercury [5] [11]. The flash point of 65 degrees Celsius indicates moderate volatility under standard conditions [10] [11].

Comparative Analysis with Structural Analogues

Structural comparison with 2-methyltetrahydrofuran reveals fundamental differences in ring size and conformational behavior between five-membered and six-membered oxygen-containing heterocycles [12] [13]. 2-Methyltetrahydrofuran possesses a five-membered ring structure with molecular formula C₅H₁₀O and molecular weight of 86.13 grams per mole, contrasting with the six-membered ring system of 2-(2-chloroethoxy)tetrahydro-2H-pyran [12] [13]. The conformational preferences of five-membered rings differ significantly from six-membered systems, with tetrahydrofuran derivatives typically adopting envelope or twist conformations rather than the chair conformation preferred by tetrahydropyran analogues [14] [15].

The ring strain considerations for five-membered versus six-membered heterocycles demonstrate that six-membered rings generally exhibit lower strain energy due to bond angles closer to the tetrahedral optimum [16] [17]. Five-membered rings experience some degree of angle strain, though significantly less than three- or four-membered rings [16] [17]. This fundamental difference in ring strain contributes to the enhanced stability of six-membered heterocycles like tetrahydro-2H-pyran compared to their five-membered counterparts [16] [17].

CompoundRing SizeHeteroatom(s)Molecular FormulaMolecular WeightPreferred Conformation
2-(2-Chloroethoxy)tetrahydro-2H-pyran6-membered [1]2 oxygen atoms [1]C₇H₁₃ClO₂ [1]164.63 g/mol [1]Chair [6]
2-Methyltetrahydrofuran5-membered [12]1 oxygen atom [12]C₅H₁₀O [12]86.13 g/mol [12]Envelope/Twist [14]
Tetrahydro-2H-pyran (Oxane)6-membered [2]1 oxygen atom [2]C₅H₁₀O [2]86.13 g/mol [2]Chair [6]
Cyclohexane6-memberedNoneC₆H₁₂84.16 g/molChair [8]

Tetrahydro-2H-pyran serves as the parent structure for 2-(2-chloroethoxy)tetrahydro-2H-pyran, sharing the same six-membered ring framework but lacking the chloroethoxy substituent [6]. Both compounds adopt the chair conformation as their preferred geometry, though the presence of the bulky chloroethoxy group in the substituted derivative may influence the conformational equilibrium and introduce steric interactions [6] [7]. The substitution pattern affects physical properties, with the chlorinated derivative exhibiting higher molecular weight, density, and boiling point compared to the unsubstituted tetrahydropyran [5] [11].

Cyclohexane represents the fully saturated carbocyclic analogue, containing no heteroatoms but maintaining the same six-membered ring structure [8]. The replacement of a methylene group with oxygen in tetrahydropyran introduces electronic effects and conformational preferences that differ from the purely hydrocarbon system [18] [19]. The oxygen heteroatom contributes to hydrogen bonding acceptor capability and alters the electronic distribution within the ring system [2] [19].

XLogP3

1.5

Other CAS

5631-96-9

Dates

Last modified: 08-16-2023

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